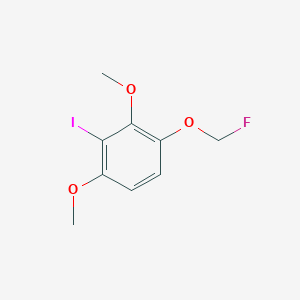
1-(2-Aminophenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Aminophenyl)propan-1-ol is an organic compound with the molecular formula C9H13NO It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a propanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Aminophenyl)propan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(2-nitrophenyl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding nitro compound. This process uses catalysts such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent, often ethanol or methanol, at elevated temperatures and pressures to achieve high yields .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Aminophenyl)propan-1-ol undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation with Pd/C.
Substitution: Halogenating agents, alkylating agents, and other electrophiles.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-Aminophenyl)propan-1-ol has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2-Aminophenyl)propan-1-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the phenyl ring can engage in π-π interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways .
Vergleich Mit ähnlichen Verbindungen
- 1-(3-Aminophenyl)propan-1-ol
- 1-(4-Aminophenyl)propan-1-ol
- 2-Aminophenol
Comparison: 1-(2-Aminophenyl)propan-1-ol is unique due to the position of the amino group on the phenyl ring, which affects its chemical reactivity and biological activity. Compared to its isomers, such as 1-(3-Aminophenyl)propan-1-ol and 1-(4-Aminophenyl)propan-1-ol, the ortho position of the amino group in this compound allows for intramolecular hydrogen bonding, influencing its stability and reactivity .
Eigenschaften
Molekularformel |
C9H13NO |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
1-(2-aminophenyl)propan-1-ol |
InChI |
InChI=1S/C9H13NO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9,11H,2,10H2,1H3 |
InChI-Schlüssel |
IFIDGPUHWCUADA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=CC=C1N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



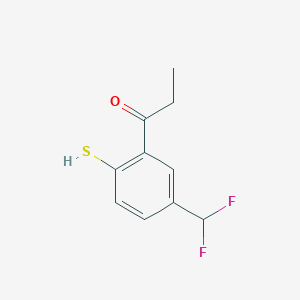
![1,3,2-Dioxaborinane,2-[1,1'-biphenyl]-3-yl-5,5-dimethyl-](/img/structure/B14043876.png)
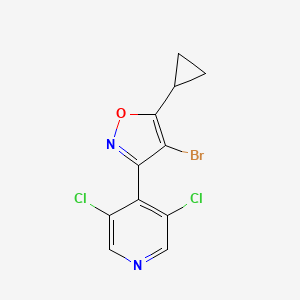

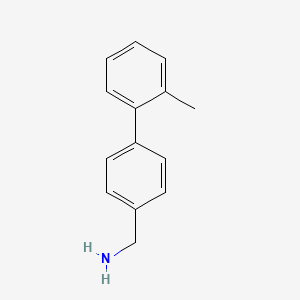

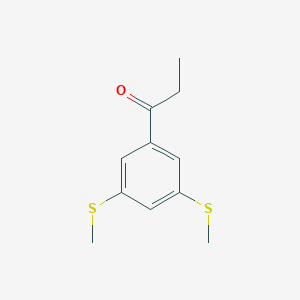
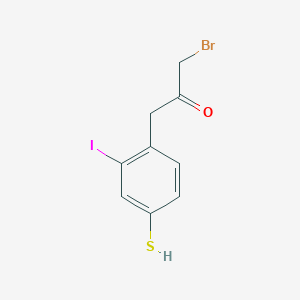

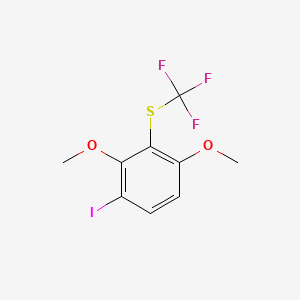
![Methyl 4-formylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B14043928.png)

